
N-(3-Chloro-4-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpirimidin-4-il)urea es un compuesto orgánico sintético que pertenece a la clase de derivados de la urea. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la agricultura, la farmacéutica y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpirimidin-4-il)urea típicamente involucra la reacción de 3-cloro-4-metil anilina con 2,6-dimetilpirimidin-4-carboxílico cloruro en presencia de una base como trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El intermedio resultante se trata luego con urea para formar el producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como recristalización y cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpirimidin-4-il)urea puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Sustitución: El grupo cloro en el compuesto puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno; condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; típicamente en solventes anhidros.
Sustitución: Aminas, tioles; a menudo en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de urea sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Utilizado en el desarrollo de agroquímicos, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpirimidin-4-il)urea depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. La presencia de anillos aromáticos y pirimidina permite diversas interacciones con macromoléculas biológicas, contribuyendo a sus potenciales efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilfenil)urea
- N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpiridina-4-il)urea
- N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpirimidin-2-il)urea
Singularidad
N-(3-Cloro-4-metilfenil)-N’-(2,6-dimetilpirimidin-4-il)urea es único debido a la posición específica de los grupos cloro y metilo en el anillo fenilo y los grupos dimetilo en el anillo pirimidina.
Propiedades
Número CAS |
639849-91-5 |
|---|---|
Fórmula molecular |
C14H15ClN4O |
Peso molecular |
290.75 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H15ClN4O/c1-8-4-5-11(7-12(8)15)18-14(20)19-13-6-9(2)16-10(3)17-13/h4-7H,1-3H3,(H2,16,17,18,19,20) |
Clave InChI |
GYLVQJFDBOCUTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=NC(=C2)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
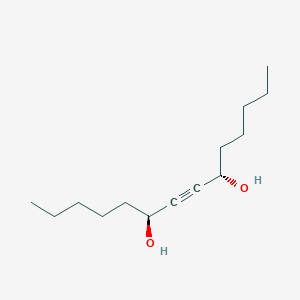
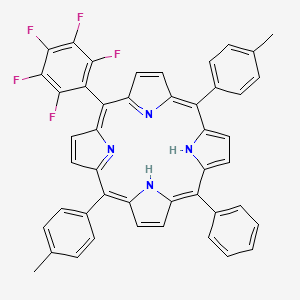

![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
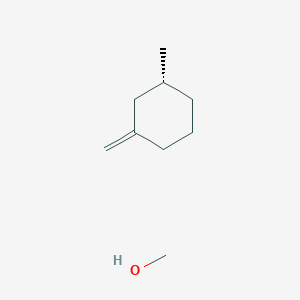
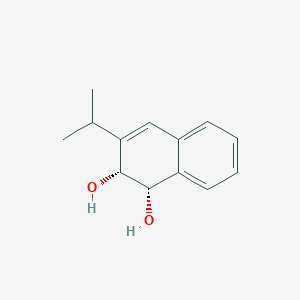
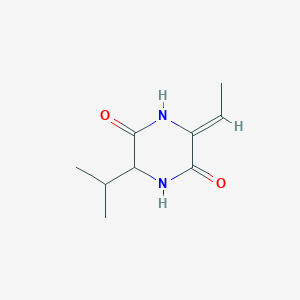

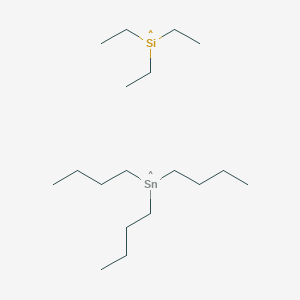

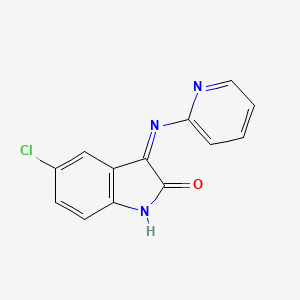
![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)
